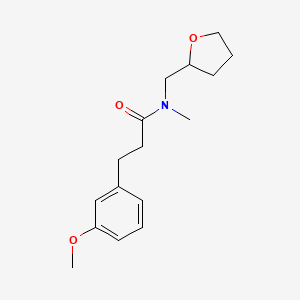
2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone is not fully understood, but it is believed to work by inhibiting the growth and replication of microorganisms. It has also been found to have a significant impact on the immune system, modulating the activity of various immune cells and cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone has significant biochemical and physiological effects, including the modulation of various signaling pathways and the regulation of gene expression. It has also been found to have a significant impact on the cardiovascular system, regulating blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone in laboratory experiments is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, its potential toxicity and limited solubility in water can be a limitation for its use in certain experiments.
Orientations Futures
There are several potential future directions for the research on 2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone, including the development of new antimicrobial agents, the study of its impact on the immune system, and its potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and potential benefits.
Méthodes De Synthèse
The synthesis of 2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone involves several steps, including the reaction between 1-methyl-1H-benzimidazole-5-carboxylic acid and 4-methylpiperidine, followed by the addition of acetic anhydride and acetic acid to form the final product.
Applications De Recherche Scientifique
2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
2-(1-methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-5-7-19(8-6-12)16(20)10-13-3-4-15-14(9-13)17-11-18(15)2/h3-4,9,11-12H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQDTIUWGWKQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=CC3=C(C=C2)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)


![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)
![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)

![N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)



![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid](/img/structure/B6639083.png)
![3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6639088.png)